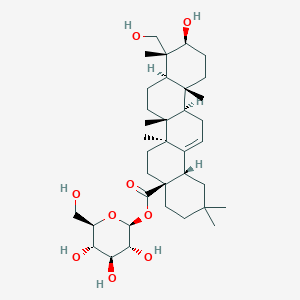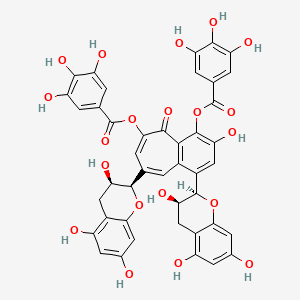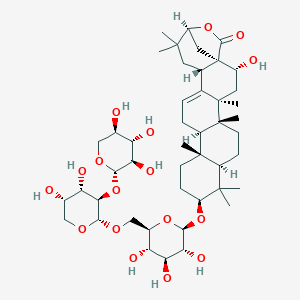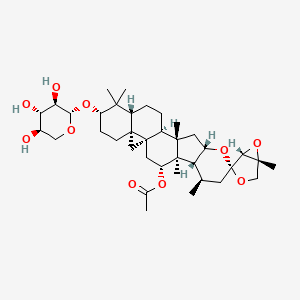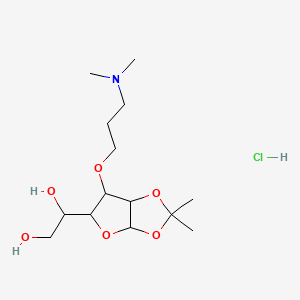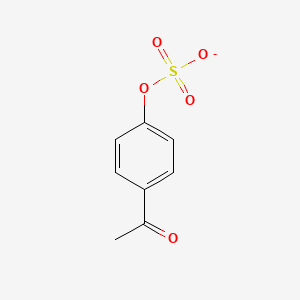
p-Acetylphenol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetylphenyl sulfate is a phenyl sulfate oxoanion that is the conjugate base of 4-acetylphenyl hydrogen sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of a 4-acetylphenyl hydrogen sulfate.
Applications De Recherche Scientifique
1. Mechanistic Insights in Sulfate Ester Hydrolysis
Research by Burlingham et al. (2003) provides insights into the hydrolysis of sulfate monoesters, including p-acetylphenyl sulfate. This study determines sulfur kinetic isotope effects (KIEs), offering important implications for understanding the mechanism of sulfatase and sulfotransferase reactions, as well as sulfate hydrolyses in different conditions (Burlingham et al., 2003).
2. Alkaline Phosphatase Activity Determination
Huang Zong-hua (2007) discusses the synthesis of disodium p-acetylphenylphosphate, derived from p-acetylphenol, for enhancing the accuracy of alkaline phosphatase activity determination. This compound raises analytical accuracy and reduces interference from substances like bilirubin or hemoglobin in serum (Huang Zong-hua, 2007).
3. Insights in Anaerobic Digestion
Liu et al. (2020) study the impact of poly ferric sulfate, which can accumulate in waste activated sludge (WAS) and affect anaerobic digestion systems. Their research reveals how physical enmeshment and enzyme activity disruption caused by this compound can inhibit hydrolysis, acidogenesis, and methanogenesis in such systems (Liu et al., 2020).
4. Sulfate Reducing Conditions and Organic Matter Mineralisation
Scholten, Conrad, and Stams (2000) investigate the role of acetate as a key intermediate in the terminal step of organic matter mineralization in sediment. Their study highlights the interaction between methanogenic and sulfate-reducing populations in the presence of acetate, providing critical insights into biogeochemical cycles (Scholten, Conrad, & Stams, 2000).
Propriétés
Formule moléculaire |
C8H7O5S- |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
(4-acetylphenyl) sulfate |
InChI |
InChI=1S/C8H8O5S/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12/h2-5H,1H3,(H,10,11,12)/p-1 |
Clé InChI |
HOFGLAYWQRGTKC-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)


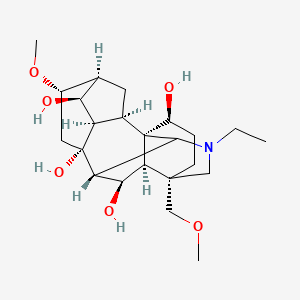
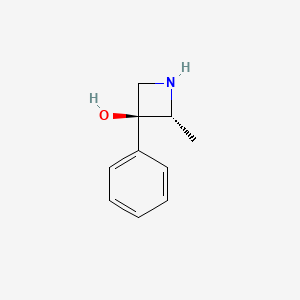
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)
